molecular formula C15H19N2O4- B14591057 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate CAS No. 61085-54-9

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate

Cat. No.: B14591057
CAS No.: 61085-54-9
M. Wt: 291.32 g/mol
InChI Key: FLEAJPXKUFNEKE-UHFFFAOYSA-M
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Description

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further substituted with ethoxycarbonyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its structural features .

Comparison with Similar Compounds

Uniqueness: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61085-54-9

Molecular Formula

C15H19N2O4-

Molecular Weight

291.32 g/mol

IUPAC Name

4-anilino-1-ethoxycarbonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-14(20)17-10-8-15(9-11-17,13(18)19)16-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3,(H,18,19)/p-1

InChI Key

FLEAJPXKUFNEKE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C(=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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